molecular formula C6H7ClF2O3 B2767010 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one CAS No. 946078-99-5

1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one

Cat. No.: B2767010
CAS No.: 946078-99-5
M. Wt: 200.57
InChI Key: OHLUXAKHZMPRGV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O3/c7-6(8,9)4(10)3-5-11-1-2-12-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLUXAKHZMPRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dioxolane with a chlorinating agent, followed by the introduction of difluoropropanone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets. The chloro and difluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one
  • CAS No.: 946078-99-5
  • Molecular Formula : C₅H₅ClF₂O₃
  • Molecular Weight : ~186.45 g/mol (calculated)
  • Structure : Features a propan-2-one backbone with chloro and difluoro substituents at the 1-position and a 1,3-dioxolan-2-yl group at the 3-position.

Key Characteristics :

  • The electron-withdrawing chloro and difluoro groups enhance electrophilicity at the carbonyl carbon, influencing reactivity in substitution or nucleophilic addition reactions.

Comparison with Structurally Similar Compounds

1-Chloro-1,1-difluoro-3-phenylpropan-2-one (CAS 86340-72-9)

  • Molecular Formula : C₉H₇ClF₂O
  • Molecular Weight : 204.6 g/mol
  • Structure : Differs by replacing the dioxolane group with a phenyl ring.
  • Key Differences :
    • Polarity : The phenyl group increases lipophilicity, while the dioxolane enhances water solubility.
    • Reactivity : The phenyl ring stabilizes the carbonyl via resonance, reducing electrophilicity compared to the dioxolane-containing compound.
    • Physical State : Liquid at 4°C , whereas the dioxolane analog’s state is unspecified but likely higher melting due to polarity.

1-(4-Chloromethyl-1,3-dioxolan-2-yl)-2-propanone (CAS 869-50-1)

  • Molecular Formula : C₇H₁₁ClO₃
  • Molecular Weight : 178.63 g/mol
  • Structure : Contains a chloromethyl-substituted dioxolane and lacks fluorine.
  • Key Differences :
    • Toxicity : Classified as a poison (oral rat LD₅₀: 120 mg/kg) , suggesting higher acute toxicity than the fluorinated target compound.
    • Reactivity : The chloromethyl group may undergo nucleophilic substitution more readily than the chloro-difluoro motif.

1-(3,4-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one (CAS 842124-00-9)

  • Molecular Formula : C₁₂H₁₂F₂O₃
  • Molecular Weight : 242.22 g/mol
  • Structure : Substitutes the 1-position with a difluorophenyl group instead of chloro-difluoro.
  • Key Differences :
    • Electrophilicity : The difluorophenyl group provides resonance stabilization, reducing carbonyl reactivity compared to the target compound.
    • Applications : Likely used in pharmaceuticals due to aromaticity, whereas the target may serve as a reagent or intermediate in fluorinated synthesis.

3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5)

  • Molecular Formula : C₃H₄ClF₃
  • Molecular Weight : 132.51 g/mol
  • Structure : A halogenated alkane without a carbonyl or dioxolane group.
  • Key Differences :
    • Reactivity : Lacks electrophilic sites, making it less reactive in condensation or addition reactions.
    • Safety : Requires stringent handling (e.g., eye flushing, inhalation precautions) , whereas the target compound’s hazards are undocumented.

Structural and Functional Analysis

Property Target Compound 1-Chloro-1,1-difluoro-3-phenylpropan-2-one 1-(4-Chloromethyl-dioxolan)-2-propanone 1-(3,4-Difluorophenyl)-dioxolan-propanone
Molecular Weight ~186.45 g/mol 204.6 g/mol 178.63 g/mol 242.22 g/mol
Key Substituents Cl, F₂, dioxolane Cl, F₂, phenyl Cl (dioxolane), no F F₂ (phenyl), dioxolane
Polarity High (dioxolane, F/Cl) Moderate (phenyl) Moderate (dioxolane) High (dioxolane, F)
Toxicity Unknown Unreported Poison (LD₅₀: 120 mg/kg) Unreported
Applications Synthetic intermediate/reagent Aromatic chemistry Toxic intermediate Pharmaceutical precursor

Biological Activity

1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one is a compound of interest due to its potential biological activities. This compound contains a dioxolane ring, which is known for its diverse applications in medicinal chemistry, particularly as a scaffold in drug design. The biological activity of this compound is primarily influenced by its structural characteristics, including the presence of the dioxolane moiety and difluoropropanone functionality.

  • Molecular Formula : C6H7ClF2O3
  • Molecular Weight : 208.58 g/mol
  • CAS Number : 1132-61-2

Biological Activity Overview

Research indicates that compounds containing dioxolane structures exhibit a range of biological activities, including antibacterial and antifungal properties. The specific compound under study has been evaluated for its efficacy against various microbial strains.

Antibacterial Activity

In studies involving related dioxolane derivatives, compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, derivatives synthesized from salicylaldehyde demonstrated minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against these pathogens .

Antifungal Activity

The antifungal activity of dioxolane derivatives has also been documented. In particular, compounds similar to this compound exhibited effectiveness against Candida albicans, a common fungal pathogen. Such findings suggest that this compound may possess similar antifungal properties .

Synthesis and Testing

A series of 1,3-dioxolanes were synthesized to evaluate their biological activity. The synthesis involved the reaction of salicylaldehyde with various diols under catalytic conditions. The resulting compounds were characterized using spectroscopic methods, confirming their structures.

CompoundStructureMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
1Structure625 - 1250Not tested
2Structure500250
3Structure>2000Not effective

Note: The MIC values are indicative of the potency of the compounds against specific bacterial and fungal strains.

The mechanism by which dioxolane derivatives exert their biological effects may involve disruption of microbial cell membranes or interference with metabolic pathways. Further studies are required to elucidate the precise mechanisms involved in the antibacterial and antifungal actions of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving halogenation and functional group introduction. For example:

Step 1 : React a phenylpropan-2-one precursor with chlorinating agents (e.g., SOCl₂) under anhydrous conditions to introduce the chloro group.

Step 2 : Introduce the 1,3-dioxolan-2-yl moiety via nucleophilic substitution or cyclization reactions with ethylene glycol derivatives.

Step 3 : Fluorination using reagents like DAST (diethylaminosulfur trifluoride) to achieve the difluoro substitution .

  • Critical Factors :
  • Inert Atmosphere : Moisture-sensitive reactions require nitrogen/argon to prevent hydrolysis.
  • Temperature Control : Exothermic fluorination steps demand gradual reagent addition at 0–5°C.
  • Purification : Column chromatography or recrystallization improves purity. Reported yields vary (40–70%) due to competing side reactions .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • ¹⁹F/¹H NMR : Assign fluorine and proton environments (e.g., CF₂ groups resonate at δ −110 to −120 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and dioxolane ring (C-O-C, ~1100 cm⁻¹) stretches.
  • Crystallography :
  • Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. The dioxolan ring’s puckering parameters and intermolecular interactions (e.g., F···H contacts) can be analyzed .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] = 222.03 Da) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields during synthesis under varying catalytic conditions?

  • Methodological Answer :

  • Variable Screening : Use design-of-experiments (DoE) to test catalysts (e.g., Lewis acids vs. organocatalysts), solvents (polar aprotic vs. ethers), and temperatures.
  • Mechanistic Probes : Monitor intermediates via in-situ NMR or HPLC to identify rate-limiting steps. For example, competing pathways (e.g., over-fluorination vs. ring-opening) may explain yield discrepancies .
  • Statistical Analysis : Apply ANOVA to quantify the significance of variables (e.g., catalyst loading contributes 60% to yield variance) .

Q. How does the electronic influence of the 1,3-dioxolan-2-yl moiety affect reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The dioxolane ring’s electron-donating effect reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack .
  • Experimental Validation : Compare reaction rates with analogs lacking the dioxolane group. For example, substitution at the chloro position is 3× slower in the dioxolane-containing compound due to steric and electronic effects .

Q. What methodologies are recommended for analyzing stereochemical outcomes in asymmetric synthesis, particularly with contradictory data?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers.
  • X-ray Crystallography : Determine absolute configuration via anomalous dispersion effects (e.g., using Cu-Kα radiation) .
  • Contradiction Resolution : Replicate experiments with rigorous exclusion of moisture/oxygen, which can racemize intermediates. For instance, trace water increases enantiomer inversion by 20% .

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